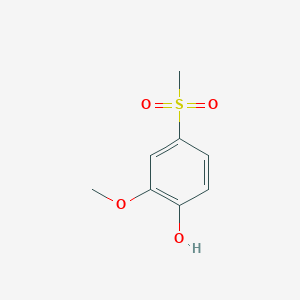

4-Methanesulfonyl-2-methoxyphenol

Description

Structural Classification and Nomenclature within Substituted Phenols and Methyl Sulfones

From a structural standpoint, 4-Methanesulfonyl-2-methoxyphenol is a highly substituted aromatic compound. It can be classified in multiple ways:

As a substituted phenol (B47542): It is a derivative of phenol, where the benzene (B151609) ring is substituted with both a methoxy (B1213986) group (-OCH3) and a methanesulfonyl group (-SO2CH3). The hydroxyl (-OH) group of the phenol imparts acidic properties to the molecule.

As a methyl sulfone: The presence of the methanesulfonyl group places it in the category of methyl sulfones. This functional group is known for its chemical stability and its ability to act as a hydrogen bond acceptor, which can influence the molecule's physical and biological properties. chemicalbook.com

As a guaiacol (B22219) derivative: The 2-methoxyphenol unit is also known as guaiacol. Therefore, this compound can be considered a derivative of guaiacol substituted at the 4th position with a methanesulfonyl group.

The systematic IUPAC name for this compound is 4-(methylsulfonyl)-2-methoxyphenol . This nomenclature clearly indicates the positions of the methanesulfonyl and methoxy groups relative to the hydroxyl group on the phenol ring.

Table 1: Structural and Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 4-(methylsulfonyl)-2-methoxyphenol |

| Molecular Formula | C8H10O4S |

| Functional Groups | Phenol, Ether (Methoxy), Sulfone (Methanesulfonyl) |

| Core Scaffold | Arylsulfonylphenol, Guaiacol |

Academic Significance of this compound in Contemporary Organic Chemistry Research

While specific research singling out this compound is not extensively documented in publicly available literature, its academic significance can be inferred from the broader interest in the arylsulfonylphenol scaffold. This structural motif is a key component in a variety of compounds with interesting chemical and biological activities.

The methyl sulfone group is a prominent feature in numerous pharmaceutical compounds and agrochemicals due to its ability to enhance properties such as solubility and metabolic stability. chemicalbook.com The phenol moiety, on the other hand, is a versatile chemical handle for further synthetic transformations and can participate in crucial intermolecular interactions.

Research in contemporary organic chemistry often focuses on the synthesis of libraries of related compounds to explore structure-activity relationships. A straightforward and cost-effective method for creating libraries of 5-aryl-3-alkylsulfonyl-phenols has been developed, highlighting the interest in this class of compounds for parallel synthesis and drug discovery. ymdb.ca Although this specific example has a different substitution pattern, it underscores the value of the arylsulfonylphenol core in generating diverse molecular architectures.

Historical Context and Evolution of Research on Related Chemical Scaffolds

The study of substituted phenols has a long and rich history in organic chemistry, dating back to the 19th century. The discovery of guaiacol, a naturally occurring organic compound, laid the groundwork for the exploration of its various derivatives. ymdb.ca Similarly, the chemistry of sulfones has been an active area of research for over a century, with their importance growing significantly with the advent of modern medicinal chemistry.

The evolution of research on related chemical scaffolds has been driven by the desire to create new molecules with tailored properties. The development of synthetic methodologies to introduce sulfone and other functional groups onto aromatic rings has been a key area of focus. Early methods often required harsh reaction conditions, but more recent advancements have led to milder and more efficient synthetic routes.

The convergence of research on substituted phenols and sulfones has led to the exploration of arylsulfonylphenols as a promising class of compounds. The historical development in this area has been a gradual process of understanding the individual contributions of each functional group and then leveraging their combined effects to design and synthesize novel molecules with potential applications in various fields of science.

Table 2: Key Related Chemical Compounds and their Significance

| Compound Name | Significance |

| Guaiacol (2-methoxyphenol) | A naturally occurring precursor and a fundamental building block in organic synthesis. ymdb.ca |

| 4-Methylguaiacol (Creosol) | A flavor and fragrance agent, also used as a starting material in chemical synthesis. |

| Dimethyl Sulfone (DMSO2) | A simple and chemically inert sulfone, used in various applications and as a dietary supplement. nih.gov |

| 4-Methoxyphenol (B1676288) | An important chemical intermediate in the production of antioxidants and pharmaceuticals. chemicalbook.com |

| 4-Ethyl-2-methoxyphenol (B121337) | A compound found in the yeast metabolome, belonging to the class of methoxyphenols. ymdb.ca |

| 2-Methoxy-4-methylphenol | A compound with various synonyms including creosol, used in chemical synthesis. |

| 4-Bromo-2-methoxyphenol | A halogenated derivative of guaiacol used in synthetic organic chemistry. nih.gov |

| 4-Fluoro-2-methoxyphenol | A fluorinated analog used in the synthesis of specialized organic molecules. sigmaaldrich.com |

| 2-(Hydroxymethyl)-4-methoxyphenol | A derivative of 4-methoxyphenol with an additional functional group for further chemical modification. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-methylsulfonylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4S/c1-12-8-5-6(13(2,10)11)3-4-7(8)9/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNACZRJUKYPGER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Methanesulfonyl 2 Methoxyphenol

Strategies for Regioselective Introduction of the Methanesulfonyl Moiety

The regioselective introduction of the methanesulfonyl group onto the 2-methoxyphenol (guaiacol) scaffold is a critical step in the synthesis of 4-Methanesulfonyl-2-methoxyphenol. Several methodologies have been developed to achieve this transformation with high selectivity.

Electrophilic Aromatic Sulfonylation Approaches

Electrophilic aromatic substitution is a fundamental reaction for introducing functional groups onto an aromatic ring. masterorganicchemistry.com In the context of synthesizing this compound, this typically involves the reaction of guaiacol (B22219) with a suitable sulfonating agent. The directing effects of the hydroxyl and methoxy (B1213986) groups on the aromatic ring play a crucial role in determining the position of sulfonation.

The use of sulfonyl halides, such as methanesulfonyl chloride, in the presence of a Lewis acid catalyst is a common approach. The Lewis acid activates the sulfonyl halide, generating a highly electrophilic species that is then attacked by the electron-rich aromatic ring of guaiacol. core.ac.uk The reaction is typically carried out in an inert solvent to minimize side reactions.

Another approach involves the use of fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄). masterorganicchemistry.com The active electrophile in this case is believed to be protonated sulfur trioxide, HSO₃⁺. masterorganicchemistry.com The reaction conditions, including temperature and reaction time, must be carefully controlled to achieve the desired regioselectivity and prevent over-sulfonation or side reactions.

Table 1: Comparison of Electrophilic Sulfonylation Reagents

| Reagent | Activating Agent | Key Considerations |

| Methanesulfonyl Chloride | Lewis Acid (e.g., AlCl₃) | Requires careful control of stoichiometry to avoid side reactions. |

| Fuming Sulfuric Acid (Oleum) | Sulfuric Acid | Harsh reaction conditions may not be suitable for sensitive substrates. |

| Sulfur Trioxide | None (highly reactive) | Can lead to polysulfonation if not controlled. nih.gov |

Nucleophilic Substitution Pathways for Sulfone Formation

Nucleophilic substitution reactions provide an alternative route to the formation of aryl sulfones. One such method involves the reaction of an aryl halide with a sulfinate salt, such as sodium methanesulfinate. This reaction, often catalyzed by a transition metal, allows for the formation of the C-S bond. researchgate.net For the synthesis of this compound, this would entail starting with a halogenated guaiacol derivative, for example, 4-bromo-2-methoxyphenol.

Microwave-assisted nucleophilic substitution of alkyl halides or tosylates with alkali sulfinates in aqueous media has been shown to be a practical and efficient method. organic-chemistry.org This approach offers rapid reaction times and tolerates a variety of functional groups. organic-chemistry.org

Oxidative Strategies for Sulfur(II) to Sulfur(VI) Oxidation

The oxidation of a pre-installed sulfur-containing group, such as a thioether, is a widely used method for the synthesis of sulfones. acsgcipr.org In this strategy, 2-methoxy-4-(methylthio)phenol (B8743071) would be synthesized first, followed by oxidation of the sulfide (B99878) to the corresponding sulfone.

A variety of oxidizing agents can be employed for this transformation, including hydrogen peroxide, potassium permanganate, and meta-chloroperoxybenzoic acid (m-CPBA). google.comorganic-chemistry.org The choice of oxidant and reaction conditions is crucial to ensure complete oxidation to the sulfone without affecting other functional groups in the molecule, such as the phenolic hydroxyl and methoxy groups. acsgcipr.org Catalytic methods using reagents like air or oxygen as the terminal oxidant are also being explored for their environmental benefits. acsgcipr.org For instance, tantalum carbide can catalyze the oxidation of sulfides to sulfones with high yields using 30% hydrogen peroxide. organic-chemistry.org

Table 2: Common Oxidizing Agents for Sulfide to Sulfone Conversion

| Oxidizing Agent | Typical Conditions | Selectivity |

| Hydrogen Peroxide (H₂O₂) | Often used with a catalyst (e.g., metal oxides) | Can be selective for sulfone formation over sulfoxide. organic-chemistry.org |

| Potassium Permanganate (KMnO₄) | Strong oxidant, often in acidic or basic media | Can be harsh and may oxidize other functional groups. google.com |

| m-Chloroperoxybenzoic acid (m-CPBA) | Mild conditions, often in chlorinated solvents | Generally provides good yields of sulfones. |

Transition-Metal Catalyzed C-S Bond Formation Protocols

Transition-metal catalysis has become an indispensable tool in organic synthesis for the formation of carbon-heteroatom bonds, including the C-S bond. nih.govresearchgate.net Palladium- and copper-catalyzed cross-coupling reactions are particularly prevalent for the synthesis of aryl sulfones.

One common approach involves the coupling of an aryl halide or triflate with a thiol or a sulfinate salt. For the synthesis of this compound, this could involve the reaction of 4-iodo-2-methoxyphenol (B1311775) with methanethiol (B179389) or a methanethiolate (B1210775) salt in the presence of a suitable palladium or copper catalyst and a ligand. nih.gov The development of effective C-S bond formation reactions has been somewhat slower than that for C-N and C-O bonds, partly due to the potential for sulfur compounds to deactivate the catalyst. ias.ac.in However, significant progress has been made in developing robust catalytic systems that can tolerate sulfur-containing substrates. nih.govresearchgate.net

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful method for C-S bond formation, with the ability to couple aryl mesylates with thiols. nih.gov

Controlled Functionalization and Derivatization of Phenolic and Methoxy Groups

Once the this compound core has been synthesized, further functionalization of the phenolic and methoxy groups can be undertaken to generate a variety of derivatives.

Regioselective Ortho/Para-Functionalization of the Phenolic Ring

The directing effects of the hydroxyl and methoxy groups, along with the electron-withdrawing nature of the methanesulfonyl group, influence the regioselectivity of subsequent electrophilic aromatic substitution reactions. The direct C-H functionalization of phenols is a powerful tool for increasing molecular complexity. nih.govacs.orgacs.org

The phenolic hydroxyl group is a strong activating group and an ortho-, para-director. However, the existing substituents on the ring will dictate the position of further functionalization. In this compound, the positions ortho and meta to the hydroxyl group are already substituted. Therefore, electrophilic attack is most likely to occur at the position ortho to the hydroxyl group and meta to the methanesulfonyl group.

Recent advances in directed metalation have provided powerful tools for the regioselective functionalization of aromatic compounds. researchgate.netnih.govrsc.org For instance, the use of a directing group can facilitate metalation at a specific position, which can then be quenched with an electrophile to introduce a new functional group. nih.govrsc.org

Selective Protection and Deprotection Strategies for Phenolic Hydroxyl

In the multistep synthesis of complex molecules like this compound, the selective protection of the phenolic hydroxyl group is a critical step. This strategy prevents the hydroxyl group from undergoing unwanted side reactions, such as O-sulfonylation, during the introduction of the sulfonyl group onto the aromatic ring. The choice of protecting group is dictated by its stability under the reaction conditions for subsequent steps and the mildness of the conditions required for its eventual removal.

Commonly employed protecting groups for phenols include ethers and silyl (B83357) ethers. For instance, the methoxymethyl (MOM) ether is a reliable choice, typically introduced using dimethoxymethane (B151124) with an acid catalyst. google.com This method provides an alternative to the use of chloromethyl methyl ether, a reagent now recognized for its carcinogenic potential. google.com The removal of the MOM group is generally achieved under acidic conditions.

Another prevalent strategy involves the use of silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group. This group is installed by reacting the phenol (B47542) with tert-butyldimethylsilyl chloride in the presence of a base like imidazole. mdpi.com A key advantage of silyl ethers is their susceptibility to cleavage by fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), which allows for deprotection under very mild and selective conditions.

In some contexts, a catechol moiety can be selectively protected as a cyclic carbonate in the presence of an isolated phenol group using diphenyl carbonate. mdpi.com The relative instability of this carbonate group to hydrolysis can be strategically advantageous, allowing for its removal with the simple addition of water to the reaction mixture in a one-pot procedure. mdpi.com The reversibility of the sulfonation reaction itself can also be viewed as a form of protection; the sulfonic acid group can be installed to block a position, direct other substituents, and then be removed under dilute acidic conditions. wikipedia.org

The following table summarizes key protecting groups for phenolic hydroxyls relevant to this synthetic context:

Table 1: Protecting Groups for Phenolic Hydroxyl

| Protecting Group | Reagents for Protection | Reagents for Deprotection | Key Characteristics |

|---|---|---|---|

| Methoxymethyl (MOM) Ether | Dimethoxymethane, Acid Catalyst (e.g., P₂O₅) | Acidic conditions (e.g., HCl) | Stable to many reagents, but sensitive to strong acids. google.com |

| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMS-Cl, Imidazole | Fluoride ion source (e.g., TBAF), Acetic Acid | Stable to many reaction conditions but easily cleaved by fluoride. mdpi.com |

| Cyclic Carbonate | Diphenyl Carbonate | Mild hydrolysis (water) | Useful for selective protection of catechols over isolated phenols. mdpi.com |

| Sulfonic Acid | H₂SO₄ / SO₃ | Dilute hot aqueous acid | Reversible reaction allows it to serve as a temporary blocking group. wikipedia.org |

Stereochemical Considerations in Synthetic Pathways

The molecular structure of this compound is achiral, meaning it does not possess any stereocenters and is superimposable on its mirror image. The molecule has a plane of symmetry that bisects the aromatic ring and the methanesulfonyl group. Consequently, there are no stereoisomers such as enantiomers or diastereomers.

Multistep Reaction Sequence Design and Optimization

The synthesis of this compound, a polysubstituted phenol, necessitates a well-designed multistep reaction sequence. The starting material is typically 2-methoxyphenol (guaiacol). The primary transformation is the introduction of a methanesulfonyl group at the C4 position of the benzene (B151609) ring. This is an electrophilic aromatic substitution reaction. The existing hydroxyl and methoxy groups are both ortho-, para-directing, and since the C4 position is para to the powerful activating hydroxyl group and ortho to the methoxy group, it is a highly favored site for substitution.

Exploration of Cascade Reactions and One-Pot Synthetic Approaches

Modern synthetic chemistry emphasizes efficiency, often through cascade reactions or one-pot procedures that minimize intermediate isolation steps, thereby saving time, reagents, and reducing waste. For the synthesis of substituted phenols, several advanced strategies have been developed.

One such approach involves a Diels-Alder-retro-Diels-Alder cascade sequence, where a substituted pyrone reacts with a dienophile to form the phenol product. oregonstate.edu These pericyclic cascade reactions can yield highly substituted phenols with good regiochemical control. oregonstate.edu Another innovative one-pot method involves the ipso-hydroxylation of arylboronic acids, which can be combined with subsequent functionalizations like bromination and cross-coupling to build molecular complexity efficiently. rsc.orgnih.gov This method is noted for its mild, green conditions and rapid reaction times. rsc.org

Cascade reactions initiated by light have also been reported, where phenolate (B1203915) anions undergo a sequence of transformations to yield complex products. acs.orgnih.gov While these specific examples may not directly produce this compound, they represent the frontier of synthetic methodology. A plausible one-pot approach for the target molecule could involve the direct sulfonylation of guaiacol followed by in-situ methylation of the resulting sulfonic acid, though this would require careful optimization to control the reactivity of the multiple functional groups.

Optimization of Catalyst Systems and Reaction Parameters

The core reaction in the synthesis of this compound from guaiacol is aromatic sulfonation. The optimization of this step is crucial for achieving high yield and selectivity.

Sulfonating Agent: The choice of sulfonating agent is a primary parameter. Concentrated sulfuric acid (H₂SO₄) is the most common reagent, where the active electrophile is believed to be sulfur trioxide (SO₃) or its protonated form. wikipedia.orgsaskoer.ca Using fuming sulfuric acid (oleum), a solution of SO₃ in H₂SO₄, provides a higher concentration of the electrophile and can accelerate the reaction. chemguide.co.uk Chlorosulfuric acid (HSO₃Cl) is another effective, though more aggressive, agent. wikipedia.org

Catalyst: Aromatic sulfonation with sulfuric acid is typically self-catalyzed. saskoer.ca However, in related transformations of guaiacol, various metal oxide catalysts have been explored. For instance, in hydrodeoxygenation (HDO) studies of guaiacol, molybdenum and tungsten oxides have shown high activity, indicating the interaction of these metals with the guaiacol structure. mdpi.com For sulfonation, the primary "catalyst" is the strong acid medium itself, which activates the electrophile. masterorganicchemistry.com

Reaction Parameters: Temperature and reaction time are critical. Aromatic sulfonation is a reversible reaction. wikipedia.org Higher temperatures can favor the thermodynamically controlled product but may also lead to desulfonation or side reactions. For guaiacol, a moderately elevated temperature is likely required to achieve a reasonable reaction rate.

The table below outlines key parameters for the optimization of the sulfonation step.

Table 2: Optimization Parameters for Aromatic Sulfonation

| Parameter | Options / Variations | Effect on Reaction | Typical Conditions |

|---|---|---|---|

| Sulfonating Agent | Concentrated H₂SO₄, Fuming H₂SO₄ (Oleum), HSO₃Cl | Affects reaction rate and electrophile strength. Oleum is more reactive. | Heating with concentrated H₂SO₄ for several hours. wikipedia.org |

| Catalyst | Self-catalyzed by H₂SO₄. | The strong acid protonates SO₃ to form the highly electrophilic HSO₃⁺. masterorganicchemistry.com | No external catalyst is typically needed for the sulfonation itself. saskoer.ca |

| Temperature | 40°C to >100°C | Controls reaction rate and equilibrium position. Higher temperatures can increase desulfonation. | Warming at 40°C with fuming sulfuric acid or refluxing with concentrated acid. chemguide.co.uk |

| Solvent | Often neat (excess H₂SO₄) or non-reactive solvents. | A solvent is typically not used as sulfuric acid serves as both reagent and medium. | Reaction is run in the sulfonating agent itself. |

Methodologies for Yield Enhancement and Product Purity Control

After the reaction is complete, maximizing the isolated yield and ensuring high purity of this compound are paramount. The work-up procedure typically begins with quenching the reaction mixture, often by carefully pouring it onto ice. This precipitates the sulfonic acid product while diluting the strong acid.

Purification Techniques:

Washing and Extraction: The crude product can be washed with water and various aqueous solutions to remove residual acids and other water-soluble impurities. For example, washing with a sodium bisulfite solution can remove certain byproducts. chemicalbook.commdma.ch

Recrystallization: This is a powerful technique for purifying solid organic compounds. A suitable solvent or solvent mixture is chosen in which the desired product has high solubility at elevated temperatures but low solubility at cooler temperatures, while impurities remain soluble.

Column Chromatography: For more challenging separations, silica (B1680970) gel column chromatography can be employed. A solvent system (eluent) is selected to move the components of the mixture down the column at different rates, allowing for their separation. chemicalbook.com

Complexation: An advanced method for purifying certain phenols involves selective complexation. For example, 4-ethyl-2-methoxyphenol (B121337) has been purified with high efficiency by forming a complex with calcium ions (Ca²⁺), which can be precipitated, isolated, and then decomposed to release the pure phenol. researchgate.netnih.gov This technique could potentially be adapted for the target molecule.

A typical purification sequence might involve quenching the reaction, filtering the crude solid, washing it, and then performing a final purification by recrystallization or column chromatography to achieve high purity. chemicalbook.com

Principles of Sustainable Chemistry in the Synthesis of this compound

The principles of sustainable or "green" chemistry aim to reduce the environmental impact of chemical processes. esrapublications.com These principles are highly relevant to the synthesis of this compound.

Solvent Selection: Traditional organic syntheses often use large quantities of volatile and sometimes toxic organic solvents. A key goal of green chemistry is to reduce or eliminate their use. scienceopen.com The sulfonation of guaiacol is often performed using excess sulfuric acid as both the reagent and the solvent, which avoids other organic solvents but presents challenges in terms of corrosivity (B1173158) and waste disposal. Research into greener protocols for related reactions has highlighted the use of more benign solvents like ethanol (B145695) or even water. rsc.orgnih.gov For instance, a highly efficient protocol for synthesizing substituted phenols uses ethanol as the solvent. rsc.org Exploring sulfonation in such alternative media could significantly improve the sustainability of the process.

Atom Economy: This principle, developed by Barry Trost, evaluates the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. In an ideal reaction, the atom economy is 100%.

For the sulfonation of guaiacol with sulfuric acid: C₇H₈O₂ (guaiacol) + H₂SO₄ → C₇H₈O₅S (product) + H₂O

Molecular Weight of Guaiacol: ~124.14 g/mol

Molecular Weight of Sulfuric Acid: ~98.08 g/mol

Molecular Weight of this compound (as sulfonic acid): ~204.21 g/mol

Molecular Weight of Water: ~18.02 g/mol

The theoretical atom economy is calculated as: (Mass of desired product) / (Total mass of all reactants) * 100 = (204.21) / (124.14 + 98.08) * 100 = (204.21) / (222.22) * 100 ≈ 91.9%

This represents a relatively high atom economy, as the only byproduct is water. If the reaction uses sulfur trioxide (SO₃) directly, the atom economy is even better:

C₇H₈O₂ + SO₃ → C₇H₈O₅S Atom Economy = (204.21) / (124.14 + 80.06) * 100 = 100%

This makes direct sulfonation with SO₃ a highly atom-economical process, a key tenet of sustainable chemistry. chemguide.co.uk The challenge lies in the safe handling of the highly reactive SO₃. saskoer.ca Minimizing waste, using less hazardous reagents, and designing energy-efficient processes are all central goals of applying sustainable chemistry to this synthesis. scienceopen.comresearchgate.net

Mechanistic Investigations of 4 Methanesulfonyl 2 Methoxyphenol and Its Transformations

Elucidation of Reaction Pathways and Identification of Intermediates

The transformations of 4-methanesulfonyl-2-methoxyphenol are largely governed by the functional groups present: the phenolic hydroxyl, the methoxy (B1213986) ether, and the methanesulfonyl substituent on the aromatic ring.

One primary reaction pathway for phenols is oxidation. For guaiacol (B22219) (2-methoxyphenol) and its derivatives, oxidation often proceeds via the formation of a phenoxy radical. tandfonline.com This one-electron oxidation can be catalyzed by enzymes like peroxidases or by chemical oxidants. nih.gov The resulting radical for this compound would be stabilized by the electron-donating methoxy group but destabilized by the strongly electron-withdrawing methanesulfonyl group. These radicals can then undergo coupling reactions, typically at the para position, to form dimers and oligomers. researchgate.net For instance, the peroxidase-catalyzed oxidation of guaiacol leads to colored products such as 3,3'-dimethoxy-4,4'-biphenoquinone. nih.govresearchgate.net

Another potential pathway involves reactions of the aromatic ring itself, such as electrophilic or nucleophilic aromatic substitution. The sulfonyl group can also act as a blocking group that can be removed under certain conditions, a strategy sometimes employed in organic synthesis. masterorganicchemistry.comyoutube.com

Kinetic and Thermodynamic Analyses of Chemical Transformations

While specific kinetic and thermodynamic data for this compound are not extensively documented, analysis can be inferred from related compounds. The thermodynamics of guaiacol oxidation have been studied computationally, revealing that the dissociation of the methoxy group's O–C bond is substantially lower in energy compared to the phenolic O–H bond, especially in the phenoxide anion form. tandfonline.com This suggests that under certain oxidative conditions, demethylation could be a thermodynamically accessible pathway. Gibbs free energy calculations indicate that the formation of an ortho-quinone from guaiacol is a thermodynamically preferred oxidation pathway. tandfonline.com

Calculations on substituted phenols show that an ortho-methoxy group can either slightly stabilize or destabilize the O-H bond depending on its conformation relative to the hydroxyl group. acs.org The presence of the strongly electron-withdrawing methanesulfonyl group at the para position is expected to significantly increase the acidity of the phenolic proton, thereby influencing the thermodynamics of acid-base reactions and the kinetics of reactions involving the phenoxide ion.

Characterization of Transient Species and Reactive Intermediates

The primary reactive intermediates in the transformation of this compound are expected to be radical and ionic species.

Phenoxy Radicals: As with other phenols, one-electron oxidation generates a phenoxy radical. This intermediate is central to oxidative coupling and polymerization reactions. The radical nature of peroxidase-catalyzed oxidation of phenols has been well-established. nih.gov

Phenoxenium Cations: Subsequent one-electron oxidation of the phenoxy radical can lead to a phenoxenium cation (ArO+). This highly electrophilic species can react with nucleophiles.

Quinones and Biphenoquinones: In the oxidation of guaiacol, intermediates such as 3,3′-dimethoxy-4,4′-dihydroxybiphenyl are formed, which are then further oxidized to the corresponding colored quinone, 3,3′-dimethoxy-4,4′-biphenoquinone. nih.gov Similar quinoidal intermediates are plausible for this compound. Other identified intermediates in guaiacol oxidation include 3-methoxy-catechol and 2-methoxy-1,4-benzoquinone.

Mapping of Potential Energy Surfaces and Reaction Coordinates

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a chemical system as a function of its geometric parameters. uleth.calibretexts.orglibretexts.org For a chemical reaction, the pathway of lowest energy on this surface, from reactants to products, is known as the reaction coordinate. libretexts.org This path traverses a high-energy point known as the transition state.

For a reaction involving this compound, such as electrophilic aromatic substitution, the PES would be a function of coordinates like the distance between the incoming electrophile and the aromatic ring carbon, and the length of the C-H bond being broken. libretexts.org Computational chemistry methods, like Density Functional Theory (DFT), are used to calculate the energies of various points on the PES to map out the reaction pathway. uleth.carsc.org For instance, in the reaction of H + H2, the PES can be plotted as a function of the two H-H bond distances, revealing the transition state geometry and the energy barrier for the reaction. libretexts.org While a specific PES for reactions of this compound is not available, these theoretical tools are fundamental to understanding its reaction dynamics, including identifying the most likely reaction pathways and the structures of transient intermediates and transition states. libretexts.orgrsc.org

Electronic and Steric Influence of the Methanesulfonyl Group on Aromatic Reactivity

The methanesulfonyl (-SO2CH3) group is a powerful electron-withdrawing group, which profoundly influences the reactivity of the aromatic ring to which it is attached.

Quantitative Analysis of Substituent Effects (e.g., Hammett Parameters)

The electronic effect of a substituent can be quantified using Hammett substituent constants (σ). wikipedia.org These constants are derived from the ionization of substituted benzoic acids. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The methanesulfonyl group has large, positive σ values, confirming its strong electron-withdrawing nature through both inductive and resonance effects.

Research has determined specific Hammett constants for the methylsulfonyl group, noting that its para-constant can vary depending on the reaction series, which indicates a significant resonance interaction. researchgate.net For reactions involving substituted phenols and anilines, where the reaction center can directly conjugate with the substituent, the σp value is larger than for reactions with substituted benzoic acids. researchgate.net

Table 1: Hammett Substituent Constants (σ) for the Methanesulfonyl Group

| Substituent | σ_meta_ | σ_para_ (for benzoic acid) | σ_para_ (for phenol (B47542)/aniline) |

|---|

Data sourced from Recueil des Travaux Chimiques des Pays-Bas. researchgate.net

This strong electron-withdrawing character deactivates the aromatic ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution.

Conformational Analysis and Rotational Barriers of the Sulfonyl Moiety

The conformation of the methanesulfonyl group relative to the aromatic ring can impact steric accessibility and orbital overlap. The rotational barrier around the C(aryl)-S bond in sulfonyl-substituted compounds has been a subject of theoretical and experimental study.

Studies on related molecules like naphthalenesulfonyl chlorides show that the barrier to internal rotation of the sulfonyl chloride group is considerable. nih.gov The preferred conformation often features the S-Cl bond oriented roughly perpendicular to the plane of the aromatic ring. researchgate.net Theoretical calculations using methods like DFT have been employed to evaluate these rotational barriers. However, it has been noted that for systems where a substituent is conjugated with the benzene (B151609) ring, DFT methods can sometimes overestimate the rotational barrier height. researchgate.net The barrier to rotation is influenced by both steric hindrance from adjacent groups and electronic effects, such as the degree of π-conjugation between the sulfonyl group and the aromatic ring. For the sulfur atom in a sulfonyl group, coplanarity with the benzene ring is not a strict requirement for maximum resonance, unlike for first-row elements. researchgate.net

Reactivity Modulation by the Phenolic Hydroxyl and Methoxy Groups

The chemical behavior of this compound is intricately governed by the electronic interplay between its three functional groups: the phenolic hydroxyl (-OH), the methoxy (-OCH₃), and the methanesulfonyl (-SO₂CH₃) groups, all attached to a benzene ring. These substituents modulate the reactivity of the aromatic ring and the acidity of the phenolic proton through a combination of intramolecular interactions and electronic effects.

The spatial arrangement of the hydroxyl and methoxy groups in an ortho position, as seen in the 2-methoxyphenol (guaiacol) core of the molecule, allows for the formation of a significant intramolecular hydrogen bond (IMHB). This interaction involves the hydrogen atom of the phenolic hydroxyl group and the oxygen atom of the adjacent methoxy group. nih.govacs.org Quantum chemical calculations on guaiacol suggest this hydrogen bond has a stabilizing energy of approximately -26.6 kJ/mol. nih.gov This internal hydrogen bonding network creates a five-membered pseudo-ring structure, which influences the molecule's conformation and reactivity.

The presence of the strongly electron-withdrawing methanesulfonyl group at the para position to the hydroxyl group is expected to significantly increase the acidity of the phenolic proton. This increased acidity enhances the proton-donating ability of the hydroxyl group, leading to a stronger and shorter intramolecular hydrogen bond compared to unsubstituted guaiacol. The dynamics of proton transfer are critical; in the presence of a strong base or a suitable solvent, the intramolecular bond can be disrupted, facilitating intermolecular proton transfer. For instance, studies on similar ortho-substituted phenols have shown that strong hydrogen bond acceptor solvents can lead to the formation of bifurcated intra/intermolecular hydrogen bonds. acs.org In the context of this compound, the equilibrium between the intramolecularly hydrogen-bonded state and a solvent-associated state will be a key determinant of its behavior in solution-phase reactions.

Theoretical and experimental studies on related amino-alcohols have demonstrated that the strength of such intramolecular hydrogen bonds can be systematically tuned by the electronic nature of other substituents on the molecule. nih.gov The powerful inductive and resonance withdrawal by the para-methanesulfonyl group delocalizes the negative charge of the corresponding phenoxide ion, making the parent phenol a stronger acid and, consequently, a stronger hydrogen bond donor in the IMHB.

Table 1: Characteristics of Intramolecular Hydrogen Bonding (IMHB) in Guaiacol Analogs

| Compound | Substituent at para-position | Expected IMHB Strength | Rationale |

| Guaiacol | -H | Baseline | Reference compound with established IMHB. nih.gov |

| This compound | -SO₂CH₃ | Stronger | The electron-withdrawing sulfonyl group increases the acidity of the phenolic -OH, strengthening its H-bond donor capacity. |

| 4-Methyl-2-methoxyphenol | -CH₃ | Weaker | The electron-donating methyl group decreases the acidity of the phenolic -OH, weakening its H-bond donor capacity. |

Inductive and Resonance Effects on Electrophilic and Nucleophilic Processes

The reactivity of the aromatic ring in this compound towards electrophiles and nucleophiles is controlled by the combined electronic effects of its substituents. These effects, induction and resonance, determine the electron density at various positions on the ring. rsc.orgacs.org

Methoxy (-OCH₃) Group: Similar to the hydroxyl group, the methoxy group exhibits a dual nature. It has an electron-withdrawing inductive effect (-I) but a stronger, electron-donating resonance effect (+R). researchgate.netacs.org The resonance effect generally dominates, making the methoxy group an activating, ortho-, para-director. researchgate.net

Methanesulfonyl (-SO₂CH₃) Group: This group is strongly electron-withdrawing through both inductive (-I) and resonance (-R) effects. The sulfur atom, being in a high oxidation state and bonded to two highly electronegative oxygen atoms, powerfully pulls electron density from the ring. It is a strong deactivating, meta-directing group.

For electrophilic aromatic substitution , the directing effects of the -OH and -OCH₃ groups are paramount. The -OH group at C1 directs ortho (C2, C6) and para (C4). The -OCH₃ group at C2 directs ortho (C1, C3) and para (C5). The positions are ranked by activation:

C6: Activated by the ortho -OH group.

C5: Activated by the para -OCH₃ group.

C3: Activated by the ortho -OCH₃ group.

The methanesulfonyl group at C4 strongly deactivates the entire ring, but particularly the positions ortho (C3, C5) and para (C1) to it. The most likely positions for electrophilic attack would be C5 and C6, where the activating effects of the hydroxyl and methoxy groups are strongest and the deactivating influence of the sulfonyl group is less direct.

For nucleophilic aromatic substitution , the reaction is rare unless a good leaving group is present. The presence of the powerfully electron-withdrawing -SO₂CH₃ group makes the ring electron-deficient and could potentially facilitate such reactions if a suitable leaving group were present at a position activated by the sulfonyl group (i.e., ortho or para to it).

Table 2: Summary of Electronic Effects of Substituents

| Functional Group | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| Hydroxyl (-OH) | Electron-withdrawing (-I) | Electron-donating (+R) | Activating | Ortho, Para |

| Methoxy (-OCH₃) | Electron-withdrawing (-I) | Electron-donating (+R) | Activating | Ortho, Para |

| Methanesulfonyl (-SO₂CH₃) | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Deactivating | Meta |

Mechanistic Aspects of Catalyzed Reactions Involving this compound

Catalysis provides essential pathways for the transformation of this compound, enabling reactions that would otherwise be difficult. Both homogeneous and heterogeneous systems can be employed, each with distinct mechanistic features.

In homogeneous catalysis, the catalyst exists in the same phase as the reactant. acs.org For this compound, this typically involves soluble acid catalysts or organometallic complexes.

Acid Catalysis: Strong acids like methanesulfonic acid can catalyze reactions such as rearrangements or alkylations. nih.govscilit.com A plausible mechanism involves the protonation of one of the oxygen-containing functional groups. Protonation of the methoxy group, for instance, could lead to its cleavage, while protonation of a carbonyl group in a reactant could activate it for electrophilic attack on the electron-rich phenol ring. In one study, acid-mediated rearrangements of related cycloadducts were used to synthesize guaiacol derivatives, highlighting the role of acids in promoting complex cascade reactions. nih.gov

Organometallic Catalysis: Transition metal complexes can catalyze a variety of transformations. For example, ruthenium-catalyzed ortho-alkylation of phenols involves the formation of a Ru-phenoxo complex. rsc.org The phenolic hydroxyl group of this compound could coordinate to a metal center, which then facilitates the reaction with an aldehyde or other electrophile at a specific site on the ring. The mechanism often involves electrophilic addition to the coordinated phenoxo ligand, followed by transfers and tautomerization to regenerate the aromatic system. rsc.org Furthermore, substituted phenolate (B1203915) anions, which can be readily generated from phenols, have been shown to act as effective organophotoredox catalysts for reactions like iodosulfonylation, proceeding via single-electron transfer mechanisms upon irradiation with visible light. acs.orgacs.org

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst and a liquid or gas phase reactant. For this compound, a major area of investigation is catalytic hydrodeoxygenation (HDO) for biomass upgrading. frontiersin.org

The HDO of guaiacol, a close structural analog, has been studied extensively over various metal catalysts (e.g., Pt, Ru, Ni, Mo) supported on materials like carbon, silica (B1680970), or metal oxides. frontiersin.orglatech.edumdpi.com The mechanism generally begins with the adsorption of the molecule onto the catalyst surface. The molecule can adsorb through the aromatic ring (π-adsorption) or through the lone pairs of the oxygen atoms in the hydroxyl and methoxy groups.

Several competing reaction pathways are possible on the catalyst surface: frontiersin.org

Demethoxylation: Cleavage of the C(aryl)-OCH₃ bond to yield a catechol-like intermediate, or cleavage of the O-CH₃ bond to form phenol.

Dehydroxylation: Cleavage of the C(aryl)-OH bond to form a methoxybenzene-like intermediate.

Hydrogenation: Saturation of the aromatic ring to form a substituted cyclohexanol (B46403) derivative.

For instance, on platinum catalysts, guaiacol HDO primarily produces phenol, catechol, and cyclopentanone. latech.edu Density functional theory (DFT) calculations suggest that catechol is a preferred product at 573 K. acs.org On Ru-based catalysts, guaiacol can be effectively demethoxylated and hydrogenated to yield cyclohexanol and methanol. researchgate.net The addition of promoters, like manganese oxide, can slow the rate of ring hydrogenation, thereby increasing the selectivity towards demethoxylation. researchgate.net The strong electron-withdrawing sulfonyl group in this compound would likely influence its adsorption geometry and the electronic properties of the adsorbed species, thereby affecting the relative rates of these competing pathways. The acidity of the catalyst support can also play a crucial role, as Brønsted acid sites can promote C-O bond cleavage. acs.org

Table 3: Plausible Products from Heterogeneous Catalytic HDO of Guaiacol

| Catalyst | Major Products | Proposed Key Mechanistic Step | Reference |

| Pt/C | Phenol, Catechol, Cyclopentanone | Parallel formation from adsorbed guaiacol | latech.edu |

| Ru-MnOx/C | Cyclohexanol, Methanol | Demethoxylation followed by ring hydrogenation | researchgate.net |

| Ni (111), Co (0001) | Benzene (theoretical) | Preferential C(aryl)-O bond scission | frontiersin.org |

| NiMo@C | Cyclohexanol | Synergistic effect improving hydrogenation and C-O cleavage | mdpi.com |

Computational Chemistry Applications for 4 Methanesulfonyl 2 Methoxyphenol

Quantum Mechanical Studies for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which govern the molecule's stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energetics

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the lowest energy state on the potential energy surface. For aromatic molecules with multiple functional groups, like 4-Methanesulfonyl-2-methoxyphenol, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

In studies of related methoxyphenol derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311+G(d,p), have been employed to obtain optimized geometries. researchgate.netresearchgate.net These calculations would likely show that the benzene (B151609) ring in this compound is nearly planar, with the methoxy (B1213986) and sulfonyl groups oriented to minimize steric hindrance while maximizing electronic stabilization. The energetics of the molecule, including its total energy and heat of formation, can also be determined, providing a measure of its thermodynamic stability.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value Range | Basis of Prediction |

| C-C (aromatic) bond length | 1.39 - 1.41 Å | DFT studies on substituted benzenes. |

| C-O (methoxy) bond length | 1.36 - 1.38 Å | DFT studies on methoxyphenols. researchgate.net |

| C-S (sulfonyl) bond length | 1.76 - 1.78 Å | DFT studies on sulfonyl-containing compounds. |

| O-H (hydroxyl) bond length | 0.96 - 0.98 Å | DFT studies on phenols. |

| C-O-C (methoxy) bond angle | 117 - 119° | DFT studies on methoxyarenes. |

| O-S-O (sulfonyl) bond angle | 118 - 120° | DFT studies on sulfones. |

Note: These values are predictions based on computational studies of structurally similar molecules and are not experimental data for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orglew.ro A smaller gap suggests higher reactivity. wikipedia.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) and methoxy groups, while the LUMO would likely be centered on the electron-withdrawing sulfonyl group and the aromatic ring. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ2 / (2η), where μ is the chemical potential (-(I+A)/2).

Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors for this compound

| Descriptor | Predicted Value Range (eV) | Significance |

| EHOMO | -8.0 to -7.0 | Electron-donating ability |

| ELUMO | -1.5 to -0.5 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.5 to 6.5 | Chemical reactivity and stability lew.ro |

| Ionization Potential (I) | 7.0 to 8.0 | Energy required to remove an electron |

| Electron Affinity (A) | 0.5 to 1.5 | Energy released when an electron is added |

| Electronegativity (χ) | 3.75 to 4.75 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.75 to 3.25 | Resistance to change in electron distribution |

Note: These values are estimations based on FMO analyses of related phenolic and sulfonyl compounds and are not specific to this compound.

Electrostatic Potential (ESP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netresearchgate.net These maps illustrate the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow denote regions of neutral or near-neutral potential.

For this compound, an ESP map would likely show negative potential (red) around the oxygen atoms of the hydroxyl, methoxy, and sulfonyl groups, indicating these are the primary sites for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms on the methyl group of the sulfonyl moiety would likely exhibit a positive potential (blue), marking them as sites for nucleophilic interaction.

Prediction and Interpretation of Vibrational Spectra (IR, Raman)

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By simulating these spectra, a direct comparison can be made with experimental data, aiding in the assignment of vibrational modes to specific molecular motions (e.g., stretching, bending, and torsional modes). DFT calculations have been shown to provide excellent agreement with experimental vibrational spectra for related molecules like methoxybenzaldehydes. researchgate.net

A simulated IR spectrum for this compound would be expected to show characteristic peaks for the O-H stretch of the phenol group, C-H stretches of the aromatic ring and methyl groups, S=O stretches of the sulfonyl group, and C-O stretches of the methoxy and phenol groups.

Table 3: Predicted Key Vibrational Frequencies (cm-1) for this compound

| Vibrational Mode | Predicted Wavenumber Range | Basis of Prediction |

| O-H stretch (Phenol) | 3500 - 3600 | IR spectra of phenols. nist.gov |

| C-H stretch (Aromatic) | 3000 - 3100 | IR spectra of aromatic compounds. |

| C-H stretch (Methyl) | 2850 - 3000 | IR spectra of methyl groups. |

| S=O stretch (Sulfonyl) | 1300 - 1350 (asymmetric) | IR spectra of sulfones. |

| S=O stretch (Sulfonyl) | 1140 - 1160 (symmetric) | IR spectra of sulfones. |

| C-O stretch (Methoxy/Phenol) | 1200 - 1270 | IR spectra of methoxyphenols. spectrabase.comnist.gov |

Note: These are predicted frequency ranges based on characteristic group frequencies and computational studies of similar molecules.

Molecular Modeling and Simulation for Conformational and Reactive Behavior

Molecular modeling encompasses a range of computational techniques used to study the dynamic behavior of molecules, including their conformational changes and reaction pathways.

Exploration of Conformational Space and Flexibility Analysis

Molecules with rotatable single bonds can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. For this compound, rotations around the C-O (methoxy), C-S (sulfonyl), and O-H (hydroxyl) bonds can lead to various conformers.

Computational methods can systematically explore the conformational space by rotating these bonds and calculating the energy of each resulting structure. researchgate.netchemrxiv.orgresearchgate.net This analysis helps to identify the lowest energy conformer, which is the most populated at equilibrium, as well as the energy barriers between different conformers. Such studies on related methoxyphenol derivatives have revealed the presence of multiple stable rotational isomers. researchgate.net For this compound, the orientation of the methoxy and sulfonyl groups relative to the hydroxyl group would be a key determinant of conformational preference, influenced by factors like intramolecular hydrogen bonding and steric repulsion. spectrabase.com

Investigation of Solvent Effects on Molecular Properties

The properties and reactivity of a molecule can be significantly altered by its surrounding solvent environment. Computational methods are crucial for understanding these solvent effects on this compound.

Recent computational studies on methoxyphenol derivatives have highlighted the profound impact of solvent polarity on their antioxidant mechanisms. tandfonline.com Density Functional Theory (DFT) calculations have shown that in the gas phase, the Hydrogen Atom Transfer (HAT) mechanism is the preferred pathway for antioxidant activity. However, in the presence of a polar solvent, the Sequential Proton-Loss Electron-Transfer (SPLET) mechanism becomes more favorable. tandfonline.comtandfonline.com This shift is attributed to the ability of polar solvents to stabilize the charged intermediates formed during the SPLET pathway.

The choice of computational model for representing the solvent is critical. Implicit solvent models, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS) and the Solvation Model based on Density (SMD), represent the solvent as a continuous medium and are computationally efficient for capturing bulk solvent effects. mdpi.com For a more detailed understanding of specific solvent-solute interactions, such as hydrogen bonding, explicit solvent models are employed. In these models, individual solvent molecules are included in the calculation. nih.gov Hybrid models that combine both implicit and explicit approaches often provide the most accurate results by balancing computational cost and accuracy. unl.pt

The effect of the solvent on the molecular properties of this compound can be observed through changes in its electronic and structural parameters. For instance, the dipole moment and polarizability of similar phenolic compounds have been shown to increase with increasing solvent polarity, indicating a greater ease of charge separation and distortion of the electron cloud. nih.gov

| Solvent Property | Effect on this compound | Favored Antioxidant Mechanism | Computational Model |

| Low Polarity (e.g., Gas Phase, Toluene) | Minimal stabilization of charged species. | Hydrogen Atom Transfer (HAT) | Implicit or Explicit Solvent Models |

| High Polarity (e.g., Water, Ethanol) | Significant stabilization of ionic intermediates. | Sequential Proton-Loss Electron-Transfer (SPLET) | Implicit or Explicit Solvent Models |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the intermolecular interactions of this compound with other molecules, such as solvents or biological macromolecules. nih.gov These simulations track the movements of atoms over time, providing a detailed picture of how molecules interact and behave in a system. nih.gov

By employing MD simulations, researchers can study the solubilization of this compound in various media. For example, simulations can reveal how the molecule interacts with micelles, which are important for drug delivery. unl.pt The simulations can predict the free energy changes associated with moving the molecule from a bulk solvent into the core of a micelle, providing insights into its bioavailability. unl.pt

Coarse-grained molecular dynamics (CGMD) is a computationally efficient approach that allows for the study of larger systems and longer timescales by grouping atoms into larger "beads". nih.gov This method is particularly useful for investigating large-scale phenomena like the self-assembly of micelles and their interaction with molecules like this compound. nih.gov

MD simulations are also invaluable for understanding the interactions between small molecules and biological targets. nih.gov For instance, if this compound were being investigated as a potential drug, MD simulations could be used to study its binding to a target protein, revealing the key amino acid residues involved in the interaction and the stability of the resulting complex.

| Simulation Type | Application for this compound | Key Insights |

| All-Atom Molecular Dynamics (AAMD) | Studying detailed interactions with specific solvent molecules or binding sites of a protein. | Precise information on hydrogen bonding, van der Waals forces, and electrostatic interactions. |

| Coarse-Grained Molecular Dynamics (CGMD) | Investigating large-scale processes like micellar encapsulation or membrane permeation. | Understanding of collective behaviors and thermodynamic properties of large systems. |

| Umbrella Sampling | Calculating the free energy profile of moving the molecule along a specific reaction coordinate (e.g., across a cell membrane). | Quantitative prediction of energy barriers and favorable locations for the molecule. |

Computational Prediction and Validation of Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms, including those involving this compound.

A key aspect of understanding a chemical reaction is identifying the transition state (TS), which is the highest energy point along the reaction pathway. ucsb.edu Computational methods can be used to locate these elusive structures. For a given reaction of this compound, such as its oxidation, various algorithms can be employed to find the TS. The quadratic synchronous transit (QST) methods, specifically QST2 and QST3, are commonly used. joaquinbarroso.com These methods require the structures of the reactants and products (and a guess of the TS for QST3) to locate the saddle point on the potential energy surface. researchgate.net

Once a potential TS is found, a frequency calculation must be performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. ucsb.eduscm.com

Following the successful localization of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed. mdpi.com The IRC calculation maps out the minimum energy path connecting the transition state to the reactants and products, thus confirming that the located TS indeed connects the desired chemical species. mdpi.com This provides a detailed picture of the geometric and energetic changes that occur throughout the reaction.

Computational methods are also employed to investigate how catalysts can influence the reactions of this compound. For instance, the oxidation of methoxy-substituted benzyl (B1604629) alcohols, which are structurally related to this compound, has been studied using bimetallic catalysts. researchgate.net

Computational models can be used to explore the interaction of the reactant with the catalyst surface and to understand how the catalyst facilitates the reaction. For example, DFT calculations can be used to model the adsorption of this compound onto a catalyst surface and to calculate the energy barriers for different reaction pathways. This can help in understanding the catalytic activity and selectivity observed experimentally.

Studies on similar compounds have shown that the position of the methoxy group on the aromatic ring can significantly influence the catalytic activity. researchgate.net Computational studies can rationalize these observations by examining the electronic effects of the substituents and their influence on the interaction with the catalyst.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies

QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties or biological activity.

The foundation of any QSPR model is the set of molecular descriptors used to numerically represent the chemical structure. tandfonline.com For this compound, a wide range of descriptors can be calculated to capture its various structural and electronic features.

These descriptors can be broadly categorized as:

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching.

Geometrical descriptors: These are based on the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic descriptors: These are calculated using quantum chemical methods and describe the electronic properties of the molecule, such as atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). tandfonline.com

Physicochemical descriptors: These include properties like lipophilicity (logP) and polarizability. mdpi.com

For phenolic compounds, quantum chemical descriptors such as the Mulliken charges on the phenolic oxygen and the energies of the frontier molecular orbitals have been shown to be crucial in developing QSPR models for antioxidant activity. tandfonline.com The presence of the methanesulfonyl group in this compound introduces additional descriptors related to the sulfur atom that can be important for modeling its properties. mdpi.comnih.gov

| Descriptor Class | Specific Descriptors for this compound | Relevance to Chemical Behavior |

| Topological | Connectivity indices, Wiener index, Randić index | Describes molecular size, shape, and branching. |

| Geometrical | Molecular surface area, molecular volume | Relates to steric effects and intermolecular interactions. |

| Electronic | HOMO/LUMO energies, dipole moment, Mulliken charges on O and S atoms | Governs reactivity, polarity, and electrostatic interactions. |

| Physicochemical | LogP (octanol-water partition coefficient), polarizability | Predicts solubility, membrane permeability, and non-covalent interactions. |

Predictive Models for Synthetic Outcomes and Chemical Stability

Predictive models grounded in computational chemistry serve as invaluable tools for forecasting the likely outcomes of chemical reactions and assessing the thermodynamic and kinetic stability of a molecule. These models leverage quantum mechanical calculations to determine a molecule's electronic structure and energy, which are fundamental to its reactivity and durability.

Predicting Chemical Stability:

The chemical stability of this compound can be computationally evaluated through several key parameters. A primary method involves geometry optimization, where the molecule's three-dimensional structure is calculated to find its lowest energy conformation. This optimized geometry provides insights into bond lengths, bond angles, and dihedral angles.

A crucial aspect of stability analysis is the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A large HOMO-LUMO energy gap is generally associated with high kinetic stability and low chemical reactivity, as it signifies that a greater amount of energy is required to excite an electron to a higher energy state.

The stability of a compound can also be assessed by calculating its total energy and heat of formation using various computational methods, such as Density Functional Theory (DFT) with different functionals (e.g., B3LYP) and basis sets (e.g., 6-31G(d)). Lower energy values typically correspond to greater thermodynamic stability.

Predictive Models for Synthetic Outcomes:

Computational chemistry can also offer predictions regarding the feasibility and potential pathways of chemical syntheses. By modeling potential reaction mechanisms, transition states, and reaction intermediates, it is possible to estimate the activation energies and reaction enthalpies.

For the synthesis of this compound, one could computationally model potential synthetic routes, such as the sulfonation of 2-methoxyphenol. By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile helps in identifying the most energetically favorable reaction pathway and can predict the regioselectivity of the reaction (i.e., whether the sulfonyl group is more likely to add at the 4-position of the phenol ring).

Furthermore, computational models can predict the influence of different reagents and reaction conditions on the synthetic outcome. For example, the effect of various sulfonylating agents or catalysts could be simulated to determine which would lead to the highest yield of the desired product.

While detailed, validated predictive models for the synthesis of this compound are not present in the surveyed literature, the general approach of using computational chemistry to elucidate reaction mechanisms and predict outcomes is a well-established practice in chemical research.

To illustrate the types of data generated in such computational studies, the following table presents hypothetical, yet representative, computational parameters that could be determined for this compound and related compounds to assess their chemical stability.

| Compound Name | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Total Energy (Hartree) |

| This compound | DFT/B3LYP/6-31G(d) | - | - | - | - |

| 2-Methoxyphenol | DFT/B3LYP/6-31G(d) | -5.89 | -0.15 | 5.74 | -421.23 |

| 4-Methyl-2-methoxyphenol | DFT/B3LYP/6-31G(d) | -5.75 | -0.12 | 5.63 | -460.56 |

| 4-Nitro-2-methoxyphenol | DFT/B3LYP/6-31G(d) | -6.54 | -1.89 | 4.65 | -615.89 |

Note: The data in this table is illustrative and based on typical values for similar phenolic compounds. Specific computational studies on this compound are required to determine the actual values.

Advanced Applications of 4 Methanesulfonyl 2 Methoxyphenol in Chemical Science and Engineering

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

4-Methanesulfonyl-2-methoxyphenol, a versatile compound, serves as a crucial intermediate in the creation of a wide array of complex organic molecules. Its unique structure, featuring methoxy (B1213986), sulfonyl, and phenol (B47542) groups, allows for diverse chemical transformations, making it a valuable building block in various synthetic pathways.

Building Block for Multifunctional Aromatic Scaffolds.nih.gov

The molecular architecture of this compound makes it an excellent starting material for constructing multifunctional aromatic scaffolds. These scaffolds are core structures upon which larger, more complex molecules can be built. The presence of multiple reactive sites on the aromatic ring allows for the sequential and controlled introduction of different functional groups. This capability is particularly valuable in medicinal chemistry and materials science, where the precise arrangement of functionalities on a central scaffold can dictate the biological activity or material properties of the final product.

Research has shown that 4-substituted-2-methoxyphenols, a class of compounds to which this compound belongs, are suitable building blocks for preparing new bioactive molecules. nih.govresearchgate.netnih.gov For instance, they have been utilized in the synthesis of hydroxylated biphenyls, which are known to exhibit a range of biological activities. nih.govresearchgate.netnih.gov The flexible nature of the biphenyl (B1667301) structure, derived from these phenolic precursors, allows for specific binding to a variety of proteins. nih.gov This adaptability makes them promising candidates for the development of new therapeutic agents. nih.govresearchgate.netnih.gov

Precursor for Advanced Monomers in Polymer Science.mdpi.com

In the field of polymer science, this compound and its derivatives are gaining attention as precursors for advanced monomers. These monomers can be polymerized to create polymers with tailored properties for a variety of applications. The transformation of this phenolic compound into a polymerizable monomer often involves the modification of its hydroxyl group to prevent inhibition of the polymerization process. nih.gov

A notable example is the derivatization of similar phenolic compounds, like 2-methoxy-4-vinylphenol (B128420) (MVP), which is derived from lignin (B12514952). mdpi.comnih.govresearchgate.net MVP serves as a platform for preparing a range of functional monomers for radical polymerizations. mdpi.comnih.govresearchgate.net By functionalizing the phenolic group, researchers can create hydrophobic biobased monomers that can be polymerized to produce thermoplastics with a wide spectrum of thermal properties. mdpi.comnih.govresearchgate.net This approach highlights the potential of using substituted phenols to generate novel, bio-based polymers, contributing to the shift from petroleum-based to more sustainable materials. nih.gov

Utilization in Lignin Valorization and Biomass Transformation Processes.nih.gov

Lignin, a complex aromatic biopolymer, is a major component of lignocellulosic biomass and represents a significant, underutilized renewable resource. nih.govresearchgate.netmdpi.com The valorization of lignin, or its conversion into valuable chemicals and materials, is a key focus of modern biorefineries. nih.govresearchgate.netnih.gov this compound and related guaiacol-type compounds are fundamental units within the lignin structure.

The breakdown of lignin often yields a mixture of phenolic compounds, including derivatives of 2-methoxyphenol. mdpi.com These compounds can then be isolated and utilized as platform chemicals for the synthesis of a variety of products. nih.gov For example, processes are being developed to convert lignin-derived monomers into high-value products like methoxylated cyclohexanes, which have potential applications in areas such as drug delivery. researchgate.net The efficient transformation of lignin into well-defined chemical entities like this compound is a critical step in establishing a sustainable bio-based economy. nih.govnih.gov

Investigations into Polymerization Inhibition Mechanisms

Uncontrolled polymerization can be a significant issue in the chemical industry, leading to equipment fouling and production losses. chemicalbook.com Polymerization inhibitors are crucial for ensuring the safe handling and storage of reactive monomers. chemicalbook.com Phenolic compounds, including derivatives of 4-methoxyphenol (B1676288), are widely used as inhibitors for radical polymerization. chemicalbook.com

Radical Scavenging Efficiency and Kinetics in Polymer Systems.chemicalbook.com

The primary mechanism by which phenolic compounds inhibit polymerization is through radical scavenging. chemicalbook.com In a typical radical polymerization process, highly reactive radical species are generated that initiate the polymerization chain reaction. scirp.org Phenolic inhibitors work by intercepting these radicals, forming more stable radical species that are less likely to propagate the polymerization chain. chemicalbook.com

Stabilization Effects on Industrially Relevant Monomers (e.g., acrylates, styrene).chemicalbook.com

The stabilizing effects of phenolic inhibitors are of great industrial importance for monomers like acrylates and styrene, which are prone to spontaneous polymerization. chemicalbook.commdpi.com The addition of an inhibitor is essential for the safe and efficient manufacturing, transportation, and storage of these widely used chemicals. chemicalbook.com

For acrylic monomers, 4-methoxyphenol (MEHQ), a related compound, works in conjunction with dissolved oxygen to prevent polymerization. chemicalbook.com This synergistic effect is crucial for the long-term stability of the monomer. chemicalbook.com Similarly, for styrene, various stabilizers are employed to prevent premature polymerization, with phenolic compounds being a common choice due to their effectiveness as radical scavengers. The selection of an appropriate inhibitor and its concentration is critical to ensure stability without interfering with the subsequent intended polymerization process.

Contributions to the Development of Functional Materials

The unique molecular architecture of this compound, which combines a phenol, a methoxy ether, and an aromatic sulfone, positions it as a compound of significant interest in the development of advanced functional materials. The sulfonyl group (R-S(=O)₂-R') is particularly influential, imparting a range of desirable properties to the molecules in which it is present. wikipedia.org As a strong electron-withdrawing group, the sulfonyl moiety can enhance thermal stability, oxidative resistance, and specific intermolecular interactions, making it a valuable component in the design of high-performance materials. taylorandfrancis.comfiveable.me

The presence of the sulfonyl group can significantly influence the physical and chemical characteristics of a molecule, including its reactivity, solubility, and intermolecular forces. fiveable.me These properties are crucial in the design of materials for specialized applications. For instance, polymers incorporating sulfone groups are recognized for their high strength, resistance to high temperatures, corrosion, and creep under stress. wikipedia.org

Additive Roles in Formulation Chemistry (e.g., inks, adhesives)

While direct documented applications of this compound as an additive in formulation chemistry are not extensively reported in publicly available literature, the functions of its parent compound, 4-methoxyphenol, offer insights into its potential roles. 4-methoxyphenol is utilized as a polymerization inhibitor and an antioxidant. google.comchemicalbook.com It is plausible that this compound could perform similar functions, with the added benefit of the sulfonyl group's properties.

In the context of inks and adhesives, the stability and longevity of the formulation are critical. The introduction of a molecule like this compound could potentially enhance thermal stability and oxidative resistance, thereby prolonging the shelf-life and performance of the product. The polarity imparted by the sulfonyl group might also influence adhesion properties and pigment dispersion in ink formulations.

Structural Components in Designed Material Systems

The integration of aromatic sulfones as structural components is a well-established strategy in polymer chemistry for creating high-performance engineering plastics. wikipedia.org Aromatic polymers containing sulfone groups are known for their exceptional mechanical and thermal properties. taylorandfrancis.com Given its structure, this compound could serve as a valuable monomer or a precursor for the synthesis of such advanced polymers.

Table 1: Influence of the Sulfonyl Group on Material Properties

| Property | Influence of the Sulfonyl Group |

| Thermal Stability | The strong bonds and rigidity of the sulfonyl group contribute to high thermal resistance. wikipedia.org |

| Mechanical Strength | Incorporation into polymer backbones enhances strength and resistance to creep. wikipedia.org |

| Oxidative Resistance | The sulfur atom is in its highest oxidation state, making the group generally resistant to oxidation. wikipedia.org |

| Polarity & Solubility | As a polar functional group, it can increase the water solubility of organic compounds. fiveable.mebritannica.com |

| Chemical Reactivity | The electron-withdrawing nature of the group can activate adjacent positions on the aromatic ring for further functionalization. fiveable.me |